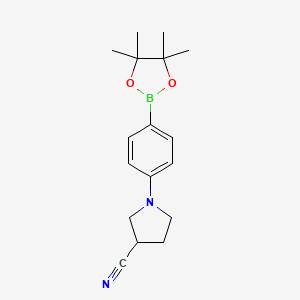
Benzene, 1-(1,1-dimethylethoxy)-4-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-t-Butoxy-4-fluorobenzene is an organic compound with the molecular formula C10H13FO It is a derivative of fluorobenzene, where a tert-butoxy group is substituted at the para position relative to the fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-t-Butoxy-4-fluorobenzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene with tert-butyl alcohol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of 1-t-Butoxy-4-fluorobenzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial production also emphasizes the importance of safety measures due to the handling of reactive intermediates and solvents.
Análisis De Reacciones Químicas
Types of Reactions: 1-t-Butoxy-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the tert-butoxy group directs incoming electrophiles to the ortho and para positions.
Oxidation Reactions: Oxidation of the tert-butoxy group can lead to the formation of corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the fluorine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be used for reduction reactions.
Major Products:
Substitution: Products include ortho- and para-substituted derivatives.
Oxidation: Products include tert-butyl ketone or carboxylic acid derivatives.
Reduction: Products include the corresponding hydrocarbon.
Aplicaciones Científicas De Investigación
1-t-Butoxy-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the manufacture of specialty chemicals, including agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 1-t-Butoxy-4-fluorobenzene involves its interaction with molecular targets through its functional groups. The tert-butoxy group can participate in hydrogen bonding and hydrophobic interactions, while the fluorine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological contexts.
Comparación Con Compuestos Similares
Fluorobenzene: A simpler analog with only a fluorine substituent.
1-t-Butoxy-2-fluorobenzene: An isomer with the tert-butoxy group at the ortho position.
4-Bromofluorobenzene: A compound with a bromine substituent instead of the tert-butoxy group.
Uniqueness: 1-t-Butoxy-4-fluorobenzene is unique due to the presence of both a tert-butoxy group and a fluorine atom, which impart distinct electronic and steric properties. This combination can influence the compound’s reactivity and interactions, making it valuable in specific synthetic and research applications.
Propiedades
Número CAS |
16222-41-6 |
|---|---|
Fórmula molecular |
C10H13FO |
Peso molecular |
168.21 g/mol |
Nombre IUPAC |
1-fluoro-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H13FO/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,1-3H3 |
Clave InChI |
JFMCEYRRODNRTF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Methylamino)oxolan-3-yl]ethan-1-one](/img/structure/B13150127.png)
![2-Heptenedioicacid,6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,7-(1,1-dimethylethyl)1-methylester,(2E,6S)-](/img/structure/B13150135.png)


![(4S)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride](/img/structure/B13150145.png)


![heptasodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[oxido(phosphonatooxy)phosphoryl]oxyoxolan-2-yl]methyl phosphate](/img/structure/B13150179.png)
![3-bromo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13150181.png)

![(1S,5S,6S)-2-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13150186.png)
![6-[6-(5-carboxypyridin-2-yl)pyridin-3-yl]pyridine-3-carboxylic acid](/img/structure/B13150200.png)
![1-[2-(Ethylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13150212.png)
